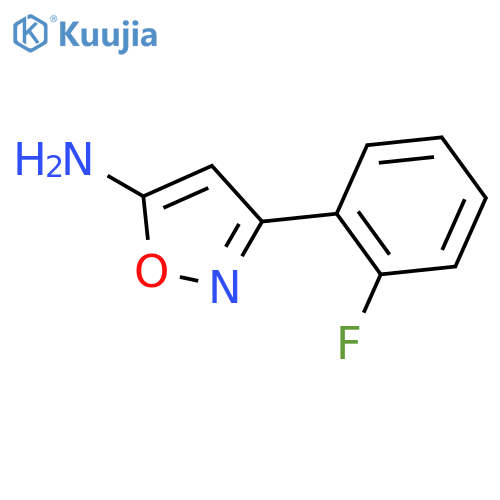Cas no 119162-49-1 (3-(2-Fluorophenyl)isoxazol-5-amine)

3-(2-Fluorophenyl)isoxazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 3-(2-FLUORO-PHENYL)-ISOXAZOL-5-YLAMINE
- SALOR-INT L482951-1EA
- 3-(2-FLUOROPHENYL)ISOXAZOL-5-AMINE
- VITAS-BB TBB011271
- 3-(2-FLUORO-PHENYL)-ISOXAOL-5-YLAMINE
- EN300-69052
- STK352052
- 5-Isoxazolamine, 3-(2-fluorophenyl)-
- DTXSID10396108
- AKOS000261626
- Z335439046
- 119162-49-1
- 3-(2-fluorophenyl)-1,2-oxazol-5-amine
- CS-0258082
- 3-(2-FLUOROPHENYL)-5-ISOXAZOLAMINE
- G19411
- 3-(2-Fluorophenyl)isoxazol-5-amine
-
- インチ: InChI=1S/C9H7FN2O/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,11H2
- InChIKey: DQVWIGYSQYJUKI-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C(=C1)C2=NOC(=C2)N)F
計算された属性
- せいみつぶんしりょう: 178.05424101g/mol
- どういたいしつりょう: 178.05424101g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 52Ų
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 118-120 °C
- ふってん: 366.5±32.0 °C at 760 mmHg
- フラッシュポイント: 175.5±25.1 °C
- じょうきあつ: 0.0±0.8 mmHg at 25°C
3-(2-Fluorophenyl)isoxazol-5-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(2-Fluorophenyl)isoxazol-5-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B435540-50mg |
3-(2-Fluorophenyl)isoxazol-5-amine |
119162-49-1 | 50mg |
$ 70.00 | 2022-06-07 | ||
| Enamine | EN300-69052-1.0g |
3-(2-fluorophenyl)-1,2-oxazol-5-amine |
119162-49-1 | 95.0% | 1.0g |
$299.0 | 2025-03-21 | |
| Enamine | EN300-69052-10.0g |
3-(2-fluorophenyl)-1,2-oxazol-5-amine |
119162-49-1 | 95.0% | 10.0g |
$1286.0 | 2025-03-21 | |
| TRC | B435540-250mg |
3-(2-Fluorophenyl)isoxazol-5-amine |
119162-49-1 | 250mg |
$ 250.00 | 2022-06-07 | ||
| Enamine | EN300-69052-0.05g |
3-(2-fluorophenyl)-1,2-oxazol-5-amine |
119162-49-1 | 95.0% | 0.05g |
$50.0 | 2025-03-21 | |
| Enamine | EN300-69052-2.5g |
3-(2-fluorophenyl)-1,2-oxazol-5-amine |
119162-49-1 | 95.0% | 2.5g |
$586.0 | 2025-03-21 | |
| Aaron | AR000IZ0-2.5g |
5-Isoxazolamine, 3-(2-fluorophenyl)- |
119162-49-1 | 95% | 2.5g |
$831.00 | 2025-01-20 | |
| Aaron | AR000IZ0-250mg |
5-Isoxazolamine, 3-(2-fluorophenyl)- |
119162-49-1 | 95% | 250mg |
$177.00 | 2025-01-20 | |
| 1PlusChem | 1P000IQO-500mg |
5-Isoxazolamine, 3-(2-fluorophenyl)- |
119162-49-1 | 95% | 500mg |
$305.00 | 2025-02-18 | |
| 1PlusChem | 1P000IQO-100mg |
5-Isoxazolamine, 3-(2-fluorophenyl)- |
119162-49-1 | 95% | 100mg |
$147.00 | 2025-02-18 |
3-(2-Fluorophenyl)isoxazol-5-amine 関連文献
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
3-(2-Fluorophenyl)isoxazol-5-amineに関する追加情報
3-(2-Fluorophenyl)isoxazol-5-amine: A Comprehensive Overview
The compound with CAS No. 119162-49-1, commonly referred to as 3-(2-Fluorophenyl)isoxazol-5-amine, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound belongs to the isoxazole class of heterocycles, which are known for their versatility in chemical synthesis and biological activity.
Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, making them highly reactive and suitable for various chemical transformations. The presence of a fluorine atom at the 2-position of the phenyl ring in 3-(2-Fluorophenyl)isoxazol-5-amine introduces additional electronic effects, enhancing its reactivity and making it a valuable substrate for further functionalization.
Recent studies have explored the synthesis of 3-(2-Fluorophenyl)isoxazol-5-amine through various routes, including condensation reactions and microwave-assisted synthesis. These methods have not only improved the yield but also opened new avenues for the incorporation of this compound into more complex molecular frameworks. For instance, researchers have successfully utilized this compound as a building block in the construction of bioactive molecules targeting cancer and neurodegenerative diseases.
The biological activity of 3-(2-Fluorophenyl)isoxazol-5-amine has been extensively studied, particularly its potential as an anti-inflammatory and antioxidant agent. Experimental data indicate that this compound exhibits moderate inhibitory effects on key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, its ability to scavenge free radicals suggests its potential application in mitigating oxidative stress-related disorders.
In terms of material science, 3-(2-Fluorophenyl)isoxazol-5-amine has been investigated for its role in the development of advanced materials, such as coordination polymers and metalloorganic frameworks (MOFs). Its nitrogen-containing heterocyclic structure facilitates strong metal-ligand interactions, making it a promising candidate for constructing porous materials with applications in gas storage and catalysis.
From an environmental perspective, the degradation pathways of 3-(2-Fluorophenyl)isoxazol-5-amines have been studied under various conditions, including photolytic and biotic degradation. These studies aim to assess the compound's persistence in the environment and its potential impact on ecosystems. Preliminary results indicate that under aerobic conditions, the compound undergoes rapid mineralization, reducing its environmental footprint.
In conclusion, 3-(2-fluorophenyl)isoxazol-5-amines represents a versatile and multifaceted compound with applications spanning drug discovery, material science, and environmental chemistry. Ongoing research continues to uncover new insights into its properties and potential uses, underscoring its importance in modern chemical research.
119162-49-1 (3-(2-Fluorophenyl)isoxazol-5-amine) 関連製品
- 2491-32-9(Benzyl 4-hydroxyphenyl ketone)
- 2229296-60-8(1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine)
- 838816-92-5(3-3-(3-methylphenoxy)propyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 16959-62-9(methyl indolizine-2-carboxylate)
- 2137745-69-6(3-Chloro-4-(2-methylpropoxy)benzene-1-sulfonyl fluoride)
- 1805170-58-4(2-Bromo-5-(difluoromethyl)-6-iodopyridine-3-carbonyl chloride)
- 76670-20-7(5,6,7,8-tetrahydroquinolin-8-ylmethanol)
- 1251558-28-7(N-(3-chlorophenyl)-N-(2-fluorobenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide)
- 1796970-26-7(2-(benzylsulfanyl)-1-3-(cyclohexanesulfonyl)azetidin-1-ylethan-1-one)
- 922014-89-9(N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl-N'-(3-methylphenyl)ethanediamide)




